
N-(2-Bromoethoxy)phthalimide
Overview
Description
N-(2-Bromoethoxy)phthalimide: is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . It is a derivative of phthalimide, where the phthalimide ring is substituted with a 2-bromoethoxy group. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phthalimidooxy derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Potassium Phthalimide Method:
Industrial Production Methods:
- The industrial production of N-(2-Bromoethoxy)phthalimide typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of efficient stirring, controlled heating, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.
Major Products:
- The major products of these reactions depend on the nucleophile or oxidizing agent used. For example, reacting with an amine would yield an N-substituted phthalimide derivative .
Scientific Research Applications
Organic Synthesis
N-(2-Bromoethoxy)phthalimide serves as an intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromoethyl group can be replaced by various nucleophiles such as amines or thiols. This property makes it valuable for synthesizing complex organic molecules, including heterocycles and polymers .
Biological Applications
- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression. This inhibition can influence cellular processes such as differentiation and apoptosis .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
- Anti-Cancer Properties : The compound has shown promise in inhibiting tumor growth in cancer cell lines. For example, studies have reported its cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value indicating significant anti-cancer potential .
Medicinal Chemistry
This compound is involved in the development of pharmaceuticals targeting neurological and inflammatory diseases. Its ability to modify biological pathways through enzyme inhibition makes it a candidate for further drug development .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various phthalimide derivatives, this compound demonstrated notable inhibition zones against common pathogens:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Candida albicans | 15 |
This data highlights its potential as an antimicrobial agent .
Case Study 2: Anti-Cancer Activity
A recent investigation into the anti-cancer effects of this compound revealed its ability to induce apoptosis in MCF-7 cells:
Treatment | IC50 (µM) |
---|---|
This compound | 12 |
Standard Chemotherapeutic | Varies |
This case study underscores the compound's potential as a lead candidate for cancer therapy development .
Mechanism of Action
The mechanism of action of N-(2-Bromoethoxy)phthalimide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating substitution reactions. The phthalimide moiety provides stability and can participate in various organic transformations .
Comparison with Similar Compounds
N-Bromophthalimide: Similar in structure but lacks the ethoxy group.
N-(2-Chloroethoxy)phthalimide: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
- N-(2-Bromoethoxy)phthalimide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the ethoxy group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
N-(2-Bromoethoxy)phthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities. This compound is characterized by its ability to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₈BrNO₃ and features a phthalimide core with a bromoethyl ether substituent. The structural characteristics contribute to its hydrophobic nature, enhancing its ability to penetrate biological membranes.
The primary mechanism of action for this compound involves the inhibition of HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression that can promote apoptosis in cancer cells and reduce inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound's selective action towards cancerous tissues while sparing normal cells is particularly noteworthy.
Antimicrobial Activity
Similar to other phthalimide derivatives, this compound demonstrates antimicrobial properties. It has been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth. These findings suggest potential applications in treating infections resistant to conventional antibiotics.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This activity could be beneficial in conditions characterized by chronic inflammation.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Study | Biological Activity | Findings |
---|---|---|
Kamal et al. (2013) | Anticancer | Showed significant inhibition of cell proliferation in breast cancer cell lines. |
Amin et al. (2013) | Antimicrobial | Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. |
El-Gaby et al. (2000) | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro. |
Gupta et al. (2016) | HDAC Inhibition | Confirmed inhibition of HDAC activity leading to altered gene expression profiles. |
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted by Gupta et al. (2016) evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for conventional chemotherapeutics.
- Antimicrobial Efficacy : In a comparative study by Amin et al., this compound was tested against resistant bacterial strains, showing superior activity compared to standard antibiotics such as penicillin and tetracycline.
- Anti-inflammatory Response : Research by El-Gaby et al. highlighted the compound's ability to downregulate TNF-alpha and IL-6 production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What is the optimized synthetic protocol for N-(2-Bromoethoxy)phthalimide, and how is purity validated?
this compound is synthesized via alkylation of phthalimide with 2-bromoethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF under nitrogen. The reaction mixture is stirred at room temperature, followed by recrystallization from 95% ethanol to yield white needle-like crystals (64% yield). Purity is confirmed by:
- ¹H NMR : Peaks at δ 7.81 (m, 4H, aromatic), 4.47 (t, 2H, J = 6.88 Hz, -OCH₂), 3.64 (t, 2H, J = 6.88 Hz, -CH₂Br).
- ESI-MS : [M+Na]+ at m/z 291.95.
- Melting point : 76–80°C (lit.) .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a versatile electrophilic intermediate for:
- Nucleophilic substitution reactions : The bromoethoxy group undergoes displacement with nucleophiles (e.g., thiols, amines) to form functionalized phthalimide derivatives.
- Ligation chemistry : Used in semisynthesis to introduce selenoether or thioether linkages, as demonstrated in the preparation of ubiquitylated peptides .
- Cross-coupling reactions : Potential use in Pd-catalyzed couplings due to the reactive C-Br bond .
Advanced Research Questions
Q. How does the bromoethoxy substituent influence the spectroscopic and electronic properties of phthalimide derivatives?
Comparative theoretical studies using natural atomic orbital (NAO) analysis and UV-vis spectroscopy reveal that the bromoethoxy group:
- Induces electron-withdrawing effects, altering the π-electron density of the phthalimide ring.
- Shifts absorption maxima in UV-vis spectra due to hyperconjugation between the bromoethoxy moiety and the aromatic system.
- Computational models (e.g., DFT) predict enhanced polarity, impacting solubility and reactivity in polar solvents .
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated transformations?
The C-Br bond undergoes homolytic cleavage under photoredox catalysis (e.g., Ru(bpy)₃²⁺ or organic dyes), generating a carbon-centered radical. This intermediate participates in:
- Atom-transfer radical addition (ATRA) : For C-C bond formation.
- Dehalogenation : Reductive elimination pathways mediated by single-electron transfer (SET) processes. Optimal conditions include visible light irradiation (450–500 nm) and a sacrificial reductant (e.g., Hünig's base) .
Q. How is this compound utilized in crystallographic studies to resolve structural ambiguities?
Single-crystal X-ray diffraction of derivatives (e.g., N-[2-(phenylseleno)ethyl]phthalimide) confirms:
- Monoclinic crystal systems with space group P2₁/c.
- Bond angles and distances (e.g., Se-C bond lengths: 1.93–1.97 Å) critical for validating computational models.
- Non-covalent interactions (e.g., C-H⋯O) stabilizing the lattice .
Q. Methodological Considerations
Q. What precautions are essential when handling this compound in moisture-sensitive reactions?
- Conduct reactions under anhydrous conditions (N₂/Ar atmosphere).
- Use flame-dried glassware and molecular sieves to exclude moisture.
- Avoid prolonged exposure to light to prevent radical side reactions .
Q. How can computational tools predict the reactivity of this compound in novel reaction systems?
- Molecular docking : Assess binding affinity with catalytic sites (e.g., sodium channels for bioactivity studies).
- DFT calculations : Optimize transition states for SN2 reactions (e.g., activation energy ~25–30 kcal/mol).
- MD simulations : Model solvation effects in DMF or THF .
Properties
IUPAC Name |
2-(2-bromoethoxy)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199763 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-35-1 | |
Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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